![molecular formula C15H12ClN3O4S2 B2363070 (Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 864975-73-5](/img/structure/B2363070.png)

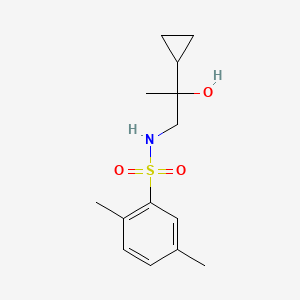

(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

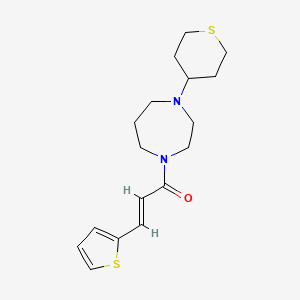

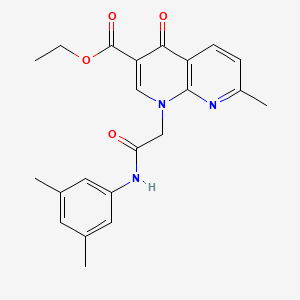

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a nitrothiophene group, and a carboxamide group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .

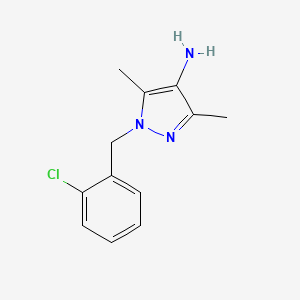

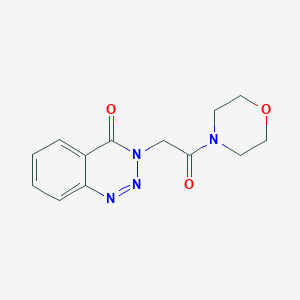

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazol-2(3H)-ylidene group suggests a planar structure around this part of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications

Thiazolides and Anti-Infective Drugs

- Thiazolides like nitazoxanide, which are structurally related to the compound , have shown a broad spectrum of activities against a variety of pathogens including helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of a nitro group is crucial for activities against anaerobic or microaerophilic parasites and bacteria (Hemphill, Müller, & Müller, 2012).

Antitumor Activity of Thiazole Derivatives

- A study on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides revealed significant antitumor effects in some of the synthesized compounds. This suggests the potential of thiazole derivatives, including those structurally similar to the compound , in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Antibacterial and Antifungal Activities

- Various thiazole derivatives have demonstrated effective antibacterial and antifungal properties. This includes the ability to inhibit the growth of gram-positive and gram-negative bacteria, as well as fungal species (Chawla, 2016).

Analgesic and Anti-Inflammatory Applications

- Some benzothiazole derivatives have been tested for their anti-inflammatory and analgesic properties, showing potential in the treatment of related conditions (Kumar & Singh, 2020).

Antioxidant Activity

- Benzimidazole/benzothiazole-2-carboxamides with various substitutions have been explored for their antioxidative potential. This includes the study of compounds with methoxy and hydroxy groups substituted with nitro, amino, or amino protonated moieties, indicating potential antioxidative applications (Cindrić et al., 2019).

Synthesis and Bioactivity

- Various studies have focused on the synthesis and characterization of thiazole derivatives, exploring their bioactive properties. This includes analysis of their crystal structures and antimicrobial evaluation (Wang et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O4S2/c1-23-7-6-18-10-3-2-9(16)8-12(10)25-15(18)17-14(20)11-4-5-13(24-11)19(21)22/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMQFBQWDUVJBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2362991.png)

![7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2362993.png)

![2-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-N,N'-bis(2-chlorophenyl)propanediamide](/img/structure/B2362998.png)

![2-(4-methylphenylsulfonamido)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2363000.png)